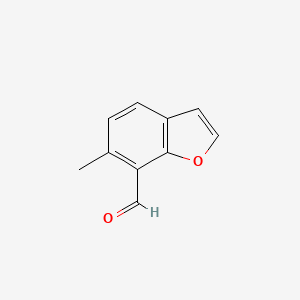
6-Methylbenzofuran-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylbenzofuran-7-carbaldehyde is an organic compound with the molecular formula C10H8O2. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields. This compound features a benzofuran ring with a methyl group at the 6th position and an aldehyde group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzofuran-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylbenzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of 6-Methylbenzofuran-7-carboxylic acid.
Reduction: Formation of 6-Methylbenzofuran-7-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
6-Methylbenzofuran-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylbenzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt microbial cell walls, leading to their antimicrobial effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery and development .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
6-Methylbenzofuran: Lacks the aldehyde group at the 7th position.
7-Hydroxy-6-methylbenzofuran: Features a hydroxyl group instead of an aldehyde group at the 7th position.
Uniqueness: 6-Methylbenzofuran-7-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-methyl-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-8-4-5-12-10(8)9(7)6-11/h2-6H,1H3 |
InChI Key |
YQDYIZXCODMUGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


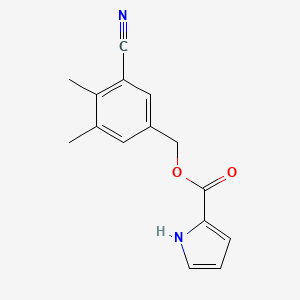

![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
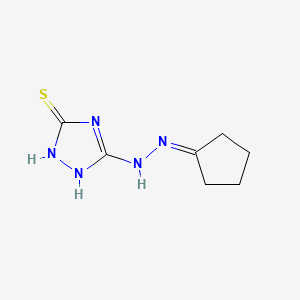
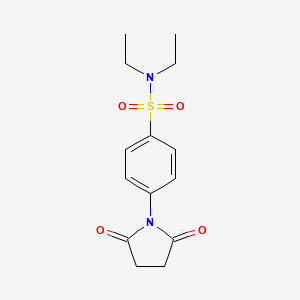
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
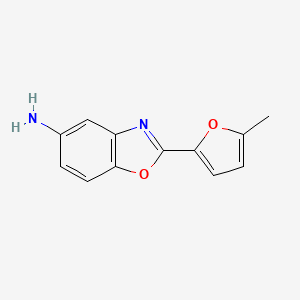
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
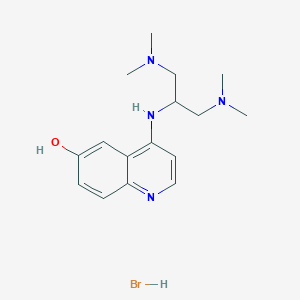
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
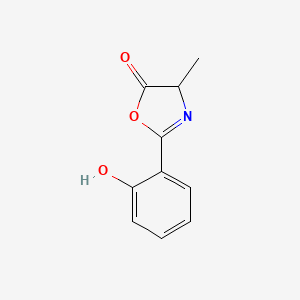
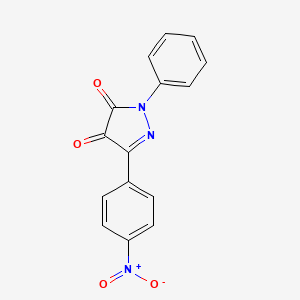
![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
